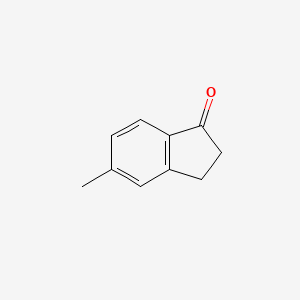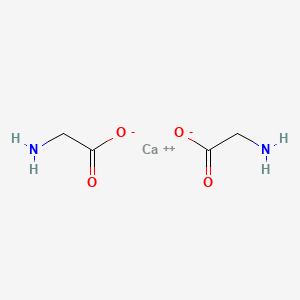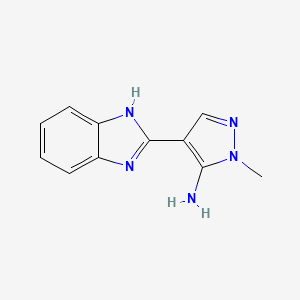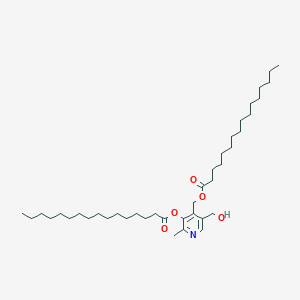
3-Bromo-4-methylphenol
Overview
Description
3-Bromo-4-methylphenol is a brominated phenol with the chemical formula C7H7BrO. It is a white crystalline solid known for its applications in various chemical processes. This compound is characterized by its bromine and methyl functional groups, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . The primary targets of phenolic compounds like this compound are often bacterial cell membranes . They can cause the destruction of these membranes, leading to the death of the bacteria .
Mode of Action
The compound interacts with its targets, the bacterial cell membranes, by disrupting their structure . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It’s known that phenolic compounds can interfere with various cellular processes, including protein synthesis and enzyme activity, which can lead to cell death .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of it reaches its target sites in the body.
Result of Action
The primary result of the action of this compound is the destruction of bacterial cell membranes, leading to cell death . This makes it potentially useful as an antimicrobial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water can affect its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH . It’s important to note that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It participates in the total synthesis of 3-methylcalix4arene and other complex organic compounds . The compound interacts with enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on metabolic processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in cellular activities, including alterations in metabolic flux and gene expression . These effects are essential for exploring the compound’s potential in therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cellular processes and gene expression, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in metabolic pathways, affecting the overall metabolic balance within cells . Understanding these interactions is essential for exploring the compound’s potential therapeutic applications and its impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for understanding its bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . Understanding the subcellular distribution of this compound is essential for exploring its potential therapeutic applications and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). One common method involves using N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction typically proceeds at room temperature, yielding this compound in high purity .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of p-cresol using bromine in the presence of a solvent like chloroform. The reaction is carried out at low temperatures (-20 to -15°C) to control the exothermic nature of the bromination process. The product is then purified through distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) can be used under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-4-methylphenol is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 4-Bromo-3,5-dimethylphenol
- 2-Bromophenol
- 3-Bromophenol
Comparison: 3-Bromo-4-methylphenol is unique due to the specific positioning of the bromine and methyl groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKNRDHSHYMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437886 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-39-6 | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
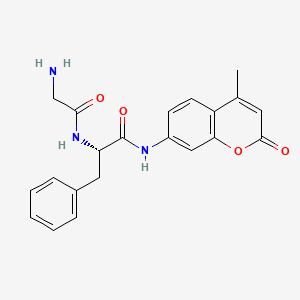
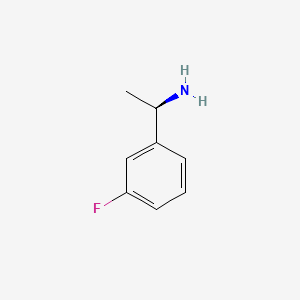
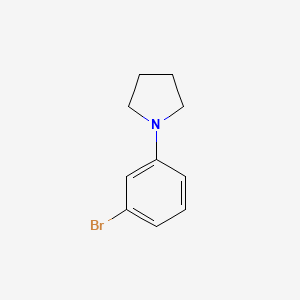
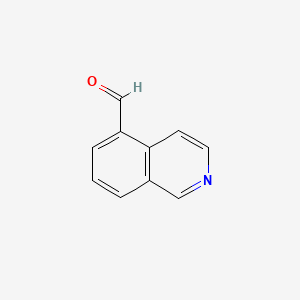
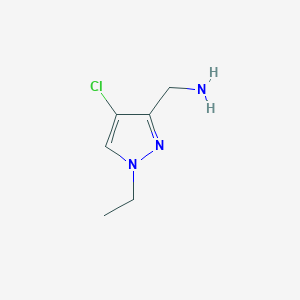

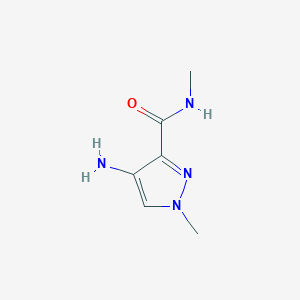
![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
